Isoprunetin

Catalog No.
S1899615
CAS No.
4569-98-6
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoprunetin

CAS Number

4569-98-6

Product Name

Isoprunetin

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-5-methoxychromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-13-6-11(18)7-14-15(13)16(19)12(8-21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3

InChI Key

YSINCDVRUMTOPK-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O

The exact mass of the compound Isoprunetin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Isoprunetin (CAS 4569-98-6) is a naturally occurring O-methylated isoflavone, specifically a 4'-methoxy derivative of the well-known phytoestrogen genistein. As an aglycone (non-glycosylated) form, its physicochemical properties such as solubility and membrane permeability differ significantly from its corresponding glycoside, prunetin. These structural distinctions are critical in experimental design, directly influencing bioavailability, metabolic stability, and interaction with specific biological targets, making the choice between Isoprunetin and its close analogs a key procurement decision for reproducible research.

Substituting Isoprunetin with its glycoside precursor (prunetin), its parent compound (genistein), or other common isoflavones introduces significant experimental variables. Glycoside forms like prunetin require enzymatic hydrolysis for activation, a process that can vary between cell types or experimental systems, impacting effective concentration and reproducibility. Furthermore, the presence and position of the methoxy group, which distinguishes Isoprunetin from genistein, directly alters its binding affinity and inhibitory potency against specific enzymes. [1] This makes Isoprunetin a precise tool for targeted studies, where the use of a chemically distinct analog would yield non-comparable results.

Over 18-Fold Higher Potency in Quinone Reductase 2 (NQO2) Inhibition Compared to Genistein

In a direct comparative assay of inhibitory activity against human quinone reductase 2 (NQO2), Isoprunetin demonstrated significantly greater potency than other common isoflavones. Isoprunetin exhibited an IC50 value of 0.43 μM, making it substantially more potent than its parent compound Genistein (IC50 = 7.91 μM) and another common isoflavone, Daidzein (IC50 > 10 μM). [1] Its potency was also more than 4-fold higher than its structural isomer Biochanin A (IC50 = 1.93 μM). [1]

Evidence DimensionNQO2 Inhibition (IC50)
Target Compound Data0.43 μM
Comparator Or BaselineGenistein: 7.91 μM | Daidzein: >10 μM | Biochanin A: 1.93 μM
Quantified Difference~18.4x more potent than Genistein; >23x more potent than Daidzein
ConditionsIn vitro assay using human recombinant NQO2 enzyme.

For researchers specifically investigating NQO2-mediated pathways, Isoprunetin provides a much more potent and targeted tool, allowing for lower effective concentrations and reducing potential off-target effects associated with higher doses of less active analogs like Genistein.

Superior Handling and Reproducibility as a Ready-to-Use Aglycone

Isoprunetin is an aglycone, the non-sugar-bound form of the isoflavone. This contrasts with glycoside precursors like prunetin, which require cellular or enzymatic hydrolysis to become active. Procuring the aglycone form bypasses this variable metabolic step, ensuring the active compound is delivered directly to the system at a known concentration. While glycosylation generally increases water solubility, aglycones like Isoprunetin are better suited for dissolution in organic solvents such as DMSO for creating stock solutions for in vitro assays. [REFS-1, REFS-2]

Evidence DimensionChemical Form & Precursor Requirement
Target Compound DataAglycone (active form, no hydrolysis needed)
Comparator Or BaselineGlycoside (e.g., Prunetin): Requires enzymatic hydrolysis for activation
Quantified DifferenceQualitative but critical: Eliminates a key variable metabolic conversion step.
ConditionsGeneral cell-based assays, in vitro studies, and formulation development.

This provides greater experimental control and reproducibility, as results are not confounded by variable rates of glycoside metabolism between different cell lines or experimental setups.

Selective Probing of Quinone Reductase 2 (NQO2) Activity

Due to its high potency (IC50 = 0.43 μM) relative to common isoflavones like Genistein, Isoprunetin is the appropriate choice for studies aiming to specifically inhibit NQO2 function while minimizing confounding effects on other cellular pathways that might be affected by higher, less-specific doses of other compounds. [1]

Establishing Baselines in Structure-Activity Relationship (SAR) Studies

When investigating the role of the 4'-methoxy group in isoflavone bioactivity, Isoprunetin serves as a critical tool, providing a direct comparison to the un-methylated parent compound, Genistein. Its specific inhibitory profile against enzymes like NQO2 allows for precise determination of how this single chemical modification drives biological function. [1]

In Vitro Models Requiring High Reproducibility and Defined Concentrations

For cell-based assays where consistent compound exposure is critical, using Isoprunetin as the direct-acting aglycone is preferable to using a glycoside precursor. This eliminates variability from cellular metabolic capacity, ensuring that the concentration in the media is the effective concentration acting on the cells. [2]

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 Da

Monoisotopic Mass

284.06847348 Da

Heavy Atom Count

21

UNII

Q2UG76ML8U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

4569-98-6

Wikipedia

5-O-Methylgenistein

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-16-2023

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